Ribostamycin Exhibits 128-Fold Higher MIC Increase with AAC(6′)-Va Compared to Control, Exceeding All Tested Aminoglycosides
In a 2023 study characterizing the novel aminoglycoside N-acetyltransferase AAC(6′)-Va from Aeromonas hydrophila, ribostamycin exhibited a 128-fold increase in minimum inhibitory concentration (MIC) compared to control strains, representing the highest magnitude of resistance among all aminoglycosides tested [1]. The catalytic efficiency (kcat/Km ratio) of AAC(6′)-Va for ribostamycin was measured at (3.35 ± 0.17) × 10⁴ M⁻¹ s⁻¹, also the highest among evaluated substrates [1].
| Evidence Dimension | Fold increase in MIC conferred by AAC(6′)-Va enzyme expression |
|---|---|
| Target Compound Data | 128-fold MIC increase vs control |
| Comparator Or Baseline | Other tested aminoglycosides: lower fold increases (values not specified as exceeding 128-fold) |
| Quantified Difference | Ribostamycin showed the highest increase among all antimicrobials tested |
| Conditions | Cloned aac(6′)-Va gene expression system; antibiotic susceptibility testing |
Why This Matters
This establishes ribostamycin as the most sensitive and therefore most diagnostic substrate for detecting AAC(6′)-Va-mediated resistance in Aeromonas clinical isolates.
- [1] Zhang G, et al. Identification and characterization of a novel 6′-N-aminoglycoside acetyltransferase AAC(6′)-Va from a clinical isolate of Aeromonas hydrophila. Front Microbiol. 2023;14:1180128. View Source
